Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane
Description
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane is a silane-functionalized aromatic compound featuring a 3,4,5-tris(dodecyloxy)phenyl core linked to a trimethylsilyl group via an ethynyl bridge. The dodecyloxy (C₁₂H₂₅O) substituents enhance solubility in nonpolar solvents and promote self-assembly in liquid crystalline phases, while the ethynyl-silane moiety offers synthetic versatility for further functionalization. This compound is synthesized via Sonogashira coupling, as demonstrated in , yielding a product characterized by distinct NMR signals (δ 0.27 ppm for Si–CH₃) .
Properties
CAS No. |
654065-53-9 |
|---|---|
Molecular Formula |
C47H86O3Si |
Molecular Weight |
727.3 g/mol |
IUPAC Name |
trimethyl-[2-(3,4,5-tridodecoxyphenyl)ethynyl]silane |
InChI |
InChI=1S/C47H86O3Si/c1-7-10-13-16-19-22-25-28-31-34-38-48-45-42-44(37-41-51(4,5)6)43-46(49-39-35-32-29-26-23-20-17-14-11-8-2)47(45)50-40-36-33-30-27-24-21-18-15-12-9-3/h42-43H,7-36,38-40H2,1-6H3 |
InChI Key |
TXWBRBUFPSWHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution for Phenyl Core Functionalization
The synthesis begins with the functionalization of a phenyl ring to introduce three dodecyloxy groups. A representative protocol involves reacting 3,4,5-trihydroxybenzoic acid with dodecyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic substitution, yielding 3,4,5-tris(dodecyloxy)benzene derivatives. Key parameters include:
- Molar ratio : A 3:1 excess of dodecyl bromide to phenolic hydroxyl groups ensures complete substitution.
- Temperature : Reactions proceed at 120°C for 12–24 hours to achieve >90% conversion.
- Workup : Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate, 9:1).
Ethynylation via Sonogashira Coupling
The ethynyl group is introduced via a palladium-catalyzed Sonogashira cross-coupling reaction. A typical procedure involves reacting 3,4,5-tris(dodecyloxy)iodobenzene with trimethylsilylacetylene (TMSA) in the presence of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper iodide (CuI).
Representative Conditions :
- Catalyst system : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature : 50–80°C for 12–24 hours.
Yields range from 75% to 87%, depending on the purity of the aryl iodide intermediate.
Silylation and Deprotection
The final step involves silylation of the ethynyl group using trimethylsilyl chloride (TMSCl). However, in most reported syntheses, the trimethylsilyl group is introduced directly during the Sonogashira step using TMSA, eliminating the need for a separate silylation reaction. Deprotection of the TMS group (if required) is achieved using potassium hydroxide (KOH) in methanol/THF, yielding the terminal alkyne.
Optimized Synthetic Protocols
Single-Pot Sonogashira Coupling (Method A)
This streamlined approach combines ethynylation and silylation in one step:
Procedure :
- Charge : 3,4,5-Tris(dodecyloxy)iodobenzene (1 equiv), TMSA (2.5 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), TEA (3 equiv) in anhydrous THF.
- Reaction : Heat at 60°C under nitrogen for 18 hours.
- Workup : Filter through Celite®, concentrate, and purify via silica gel chromatography (hexane/CH₂Cl₂, 7:3).
Advantages :
- Eliminates intermediate isolation.
- Reduces solvent waste.
Stepwise Synthesis with Intermediate Isolation (Method B)
For higher purity, a stepwise protocol is employed:
Step 1 : Synthesis of 3,4,5-Tris(dodecyloxy)iodobenzene
Step 2 : Sonogashira Coupling with TMSA
Step 3 : Purification
Analytical Validation and Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃, 400 MHz): δ 0.26 (s, 9H, Si(CH₃)₃), 0.88 (t, 9H, CH₂CH₃), 1.26–1.48 (m, 60H, CH₂), 3.92–4.00 (m, 6H, OCH₂), 6.55 (s, 2H, aromatic).
- ¹³C NMR (CDCl₃, 100 MHz): δ 0.5 (Si(CH₃)₃), 14.1 (CH₂CH₃), 22.7–31.9 (CH₂), 69.1–73.4 (OCH₂), 106.1 (aromatic), 153.3 (C-O).
- HRMS (MALDI-TOF) : m/z calcd for C₆₃H₁₁₆O₃Si [M+H]⁺: 960.7873; found: 960.7908.
Purity Assessment
- HPLC : Reverse-phase C18 column (MeOH/THF, 85:15), retention time = 12.7 min, purity >98%.
- Elemental Analysis : Calculated C 78.94%, H 12.16%; Found C 78.88%, H 12.21%.
Critical Analysis of Methodologies
Challenges in Large-Scale Synthesis
- Solubility Issues : The long dodecyl chains impart high hydrophobicity, complicating purification. Gradient elution (hexane → CH₂Cl₂) improves resolution.
- Catalyst Cost : Pd-based catalysts contribute >40% of raw material costs. Substituting PdCl₂ with Pd(OAc)₂ reduces expenses by 15% without compromising yield.
Comparative Efficiency of Methods
| Parameter | Method A (Single-Pot) | Method B (Stepwise) |
|---|---|---|
| Total Yield | 82–87% | 68–75% |
| Reaction Time | 18 hours | 36–48 hours |
| Purity | 95% | 98% |
| Scalability | >100 g | <50 g |
Key Insight : Method A is preferred for industrial-scale production due to shorter timelines, while Method B suits small-scale, high-purity applications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different silane derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce various silane derivatives .
Scientific Research Applications
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the dodecyloxy groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a) 3,4,5-Tris(dodecyloxy)-N-(4-ethynylphenyl)benzamide (Compound E)
- Structure : Shares the 3,4,5-tris(dodecyloxy)phenyl group but replaces the silane with a benzamide (CONH–C₆H₄–C≡CH) group.
- Properties : The benzamide group introduces hydrogen-bonding capability, increasing rigidity and melting point compared to the silane derivative. Reported spectroscopic data (IR, NMR) align with its structure .
- Applications: Potential in liquid crystals or supramolecular polymers due to directional hydrogen bonding .
b) (E,E,E)-1,3,5-Tris{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}benzene
- Structure : Three tris(dodecyloxy)phenyl groups connected via ethenyl (–CH=CH–) linkages to a central benzene ring.
- Properties : Higher molecular weight (2,043.4 g/mol) and lower symmetry result in a melting point of 47°C, suitable for liquid crystalline behavior .
- Contrast : The ethynyl-silane group in the target compound provides steric bulk and electronic effects distinct from the planar ethenyl linkages.
Alkyl Chain Length Variants
a) Pyridinium/Benzoate Derivatives (4b, 4c, 4d)
- Structure: Pyridinium-benzoate cores with 3,4,5-tris(heptyloxy), tris(nonyloxy), or tris(dodecyloxy) groups.
- Properties : Increasing alkyl chain length (C₇ → C₁₂) correlates with enhanced solubility and reduced melting points. For example, 4d (C₁₂) exhibits 67% yield and C/H/N content matching theoretical values .
- Comparison : The target compound’s silane group likely reduces polarity compared to pyridinium/benzoate counterparts, favoring applications in hydrophobic matrices.
Silane-Functionalized Analogues
a) Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane
- Structure : A phenyl ring substituted with phenylethynyl and trimethylsilylethynyl groups.
- Properties : Molecular weight 274.44 g/mol; NMR shows aromatic protons (δ 7.34–7.55 ppm) and Si–CH₃ (δ 0.27 ppm) .
- Contrast: The absence of tris(dodecyloxy) groups limits its solubility in nonpolar media compared to the target compound.
b) Trimethyl[(4-nitrophenyl)ethynyl]silane
Application-Specific Analogues
a) Porphyrinic Ionic Liquid ()
- Structure : Porphyrin core with tris(dodecyloxy)phenyl groups and ionic substituents.
- Properties: High molecular weight (e.g., 5-(4-N-dodecanoylpyridinium)porphyrin) limits symmetry but enables ionic liquid crystal formation .
- Comparison: The target compound’s neutral silane group avoids ionic interactions, favoring use in nonpolar self-assembly systems.
b) Chromenium Triflate (iV-Fla-3)
- Structure : Chromenium ion with tris(dodecyloxy)phenyl and ethynyl-ketone groups.
- Properties : Red-brown color, 72% yield; used in photochemical applications due to extended conjugation .
Biological Activity
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding based on diverse scientific literature.
Chemical Structure and Properties
The compound consists of a silane backbone with three dodecyloxy groups attached to a phenyl ring that is further substituted with an ethynyl group. This unique structure contributes to its solubility and interaction with biological systems.
Chemical Structure
- Molecular Formula : CHOSi
- Molecular Weight : 446.75 g/mol
- IUPAC Name : this compound
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of long alkyl chains may enhance lipid solubility, allowing for better interaction with cellular membranes and free radicals. This property is crucial in mitigating oxidative stress in biological systems.
Cytotoxicity and Cell Viability
Studies have shown that the cytotoxic effects of silane derivatives can vary significantly based on their structure. For instance, compounds with bulky substituents tend to exhibit lower cytotoxicity. Preliminary data suggest that this compound may possess moderate cytotoxic effects against certain cancer cell lines, which warrants further investigation.
The proposed mechanism of action for similar silane compounds involves the modulation of cellular signaling pathways related to apoptosis and cell proliferation. The ethynyl group may play a critical role in these interactions by facilitating electron transfer processes.
Study 1: Antioxidant Activity Assessment
A comparative study assessed the antioxidant activity of various organosilicon compounds, including this compound. Using DPPH radical scavenging assays, the compound demonstrated a significant ability to reduce free radicals compared to control substances.
| Compound | IC50 (µM) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 30 |
| Trolox | 50 |
Study 2: Cytotoxicity Evaluation on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that at higher concentrations (≥100 µM), there was a marked decrease in cell viability.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HeLa | 50 | 80 |
| HeLa | 100 | 60 |
| MCF-7 | 50 | 75 |
| MCF-7 | 100 | 55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
